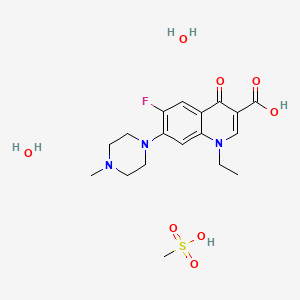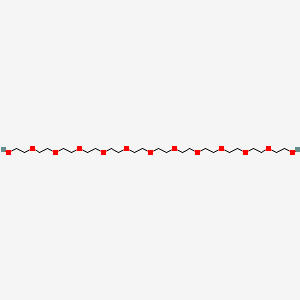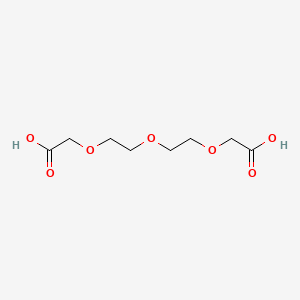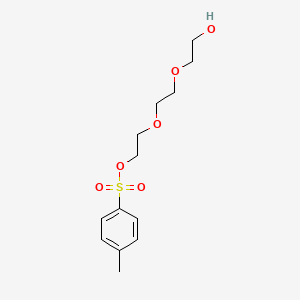
Relugolix
Vue d'ensemble
Description
Relugolix est un antagoniste non peptidique du récepteur de l'hormone de libération de la gonadotrophine (GnRH). Il est principalement utilisé dans le traitement du cancer de la prostate avancé et des fibromes utérins. This compound agit en réduisant les niveaux d'hormones sexuelles, telles que la testostérone et les œstrogènes, qui sont impliquées dans la croissance de ces affections .
Applications De Recherche Scientifique
Relugolix has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying GnRH receptor antagonists.
Biology: Investigated for its effects on hormone regulation and receptor binding.
Medicine: Approved for the treatment of advanced prostate cancer and uterine fibroids. .
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
Target of Action
Relugolix is a nonpeptide, small molecule potent gonadotropin-releasing hormone (GnRH) receptor antagonist . The primary targets of this compound are the GnRH receptors located in the anterior pituitary gland .
Mode of Action
This compound acts through competitive inhibition, competing with native GnRH for binding of the GnRH receptor in the anterior pituitary gland . This binding prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, testosterone .
Biochemical Pathways
The binding of this compound to GnRH receptors leads to a potent and continuous suppression of the hypothalamic-pituitary-gonadal axis . This results in a decrease in the levels of LH and FSH, which in turn reduces the production of testosterone .
Pharmacokinetics
This compound has an average effective half-life of 25 hours, while the average terminal elimination half-life is 60.8 hours . This suggests that the drug is metabolized and eliminated from the body relatively slowly, which could contribute to its sustained effect .
Result of Action
The reduction in testosterone levels slows the growth of prostate cancer cells, which are often dependent on testosterone for growth . In clinical trials, this compound has been shown to achieve rapid and profound testosterone suppression .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the drug’s action may be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics
Analyse Biochimique
Biochemical Properties
Relugolix acts as a competitive antagonist of the GnRH receptors, thereby decreasing the release of luteinizing hormone (LH) and, ultimately, testosterone . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma .
Cellular Effects
This compound influences cell function by reducing the levels of sex hormones such as testosterone. The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone . Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to pituitary GnRH receptors, thereby reducing the release of LH and, ultimately, testosterone . This mechanism of action leads to a decrease in the levels of sex hormones, which can slow the progression of hormone-responsive conditions such as prostate cancer .
Temporal Effects in Laboratory Settings
In clinical trials, once-daily oral administration of this compound led to a sustained castration rate over 48 weeks of treatment . The effects of this compound are rapid, with near-maximum decreases in hormone concentrations observed within hours of administration .
Dosage Effects in Animal Models
In an embryo-fetal development study, oral administration of this compound to pregnant rabbits during the period of organogenesis resulted in abortion, total litter loss, or decreased number of live fetuses at a dose of 9 mg/kg/day .
Metabolic Pathways
This compound is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8 . This metabolism influences the drug’s pharmacokinetics and can impact its therapeutic effects .
Transport and Distribution
This compound is a substrate for P-glycoprotein, which may limit its absorption and distribution . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma, which can influence its distribution within the body .
Subcellular Localization
As a small molecule drug, this compound does not have a specific subcellular localization. It acts by binding to GnRH receptors, which are located on the surface of pituitary cells . By binding to these receptors, this compound can inhibit the release of hormones that stimulate the production of sex hormones .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Relugolix est synthétisé par un processus en plusieurs étapes à partir du composé (5). Les étapes clés comprennent:
Réduction: Le composé (5) est réduit par hydrogénation en utilisant du palladium sur carbone (Pd/C) pour fournir le composé (6).
Condensation: Le groupe amine généré dans le composé (6) subit une condensation avec la méthoxyamine en utilisant le carbonyldiimidazole (CDI) comme réactif de couplage, conduisant à la formation du composé (7).
Hydrolyse: Le composé (7) est hydrolysé avec de l'hydroxyde de potassium (KOH) pour former le composé (8).
Cyclisation: L'échafaudage bicyclique du composé (10) est formé en couplant le composé (8) avec la 3-amino-6-méthoxypyridazine, suivie d'une cyclisation avec du méthylate de sodium (NaOMe).
Conversion finale: Le composé (10) est converti en this compound en utilisant le chloroformiate de chloroéthyle et la diméthylamine.
Méthodes de production industrielle
La production industrielle de this compound implique l'optimisation de ces voies synthétiques pour assurer un rendement et une pureté élevés. Le processus comprend un contrôle précis des conditions de réaction telles que la température, la pression et le pH, ainsi que l'utilisation de réactifs et de catalyseurs de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
Relugolix subit plusieurs types de réactions chimiques, notamment:
Réduction: La réduction du composé (5) en composé (6) en utilisant l'hydrogénation.
Condensation: La condensation du composé (6) avec la méthoxyamine.
Hydrolyse: L'hydrolyse du composé (7) en composé (8).
Cyclisation: La formation de l'échafaudage bicyclique par des réactions de cyclisation.
Réactifs et conditions courants
Hydrogénation: Palladium sur carbone (Pd/C) comme catalyseur.
Condensation: Carbonyldiimidazole (CDI) comme réactif de couplage.
Hydrolyse: Hydroxyde de potassium (KOH).
Cyclisation: Méthylate de sodium (NaOMe).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les composés intermédiaires (6), (7), (8) et (10), conduisant au produit final, this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier les antagonistes du récepteur GnRH.
Biologie: Enquête sur ses effets sur la régulation hormonale et la liaison aux récepteurs.
Médecine: Approuvé pour le traitement du cancer de la prostate avancé et des fibromes utérins. .
Industrie: Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses.
Mécanisme d'action
This compound exerce ses effets en se liant de manière compétitive aux récepteurs GnRH hypophysaires. Cette liaison réduit la libération de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH), entraînant une diminution des niveaux de testostérone et d'œstrogènes. La réduction de ces niveaux d'hormones contribue à ralentir la croissance des tumeurs et des affections sensibles aux hormones .
Comparaison Avec Des Composés Similaires
Relugolix est comparé à d'autres antagonistes du récepteur GnRH tels que:
Degarelix: Contrairement à this compound, Degarelix nécessite une administration sous-cutanée et n'est pas actif par voie orale.
Elagolix: Semblable à this compound, Elagolix est un antagoniste GnRH non peptidique, de petite molécule, actif par voie orale. .
This compound se démarque par son administration orale, sa suppression rapide de la testostérone sans augmentation initiale et sa sécurité cardiaque potentiellement améliorée par rapport aux autres traitements de privation androgénique .
Propriétés
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXMOCNKJTRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224167 | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone. | |
| Record name | Relugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
737789-87-6 | |
| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relugolix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RELUGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















